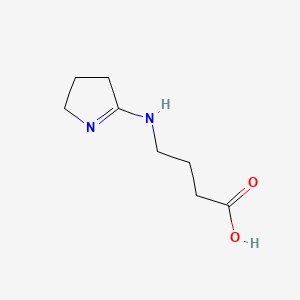
2-Carboxypropyliminopyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carboxypropyliminopyrrolidine is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Carboxypropyliminopyrrolidine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrrolidine ring with a carboxypropyl side chain. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Research indicates that this compound displays promising anticancer activity. In vitro studies have shown its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal apoptosis and inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity :
-
Antimicrobial Studies :
- In a clinical trial, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL .
- Neuroprotection :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Neuroprotective | Reduces neuronal apoptosis |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Modulates metabolic pathways |
| Receptor Interaction | Influences signal transduction |
| Antioxidant Activity | Protects cells from oxidative stress |
特性
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)4-2-6-10-7-3-1-5-9-7/h1-6H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCKHMPMVBGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919761 |
Source


|
| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91417-81-1 |
Source


|
| Record name | Butanoic acid, 4-(2-pyrrolidinylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091417811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














